3-(3-Phenylpropyl)azetidin-3-ol
Description
Properties
IUPAC Name |
3-(3-phenylpropyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-13-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKFRJIGGDGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Phenylpropyl)azetidin-3-ol can be achieved through several routes. One common method involves the ring-opening polymerization of azetidine monomers . This process can be carried out using either cationic or anionic polymerization mechanisms . Another approach involves the use of catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . Industrial production methods typically involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
3-(3-Phenylpropyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, acids, and bases . For example, hydrogenolysis using 10% palladium on carbon in methanol can yield (2S,3R)-2-(®-1,2-dihydroxyethyl)azetidin-3-ol . Another reaction involves oxidative cleavage with sodium metaperiodate to produce dialdehydes .
Scientific Research Applications
3-(3-Phenylpropyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and their role in peptidomimetic and nucleic acid chemistry . Additionally, they have applications in catalytic processes and as heterocyclic synthons . The compound’s antibacterial and antimicrobial properties make it useful in developing coatings and materials for CO2 adsorption and non-viral gene transfection .
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)azetidin-3-ol involves its reactivity under dual palladium and acid catalysis . The compound undergoes a domino process that includes Heck arylation of alkenes, acid-catalyzed transposition of allylic alcohols, and ring opening by an internal hydroxyl group . This process leads to the formation of valuable heterocycles such as dihydrofurans .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following compounds share structural motifs with 3-(3-Phenylpropyl)azetidin-3-ol, enabling comparative analysis of their properties:
Key Observations:
- Receptor Selectivity: The para-chlorinated 3-phenylpropyl derivative (closest analogue to this compound) demonstrates superior H3-receptor selectivity compared to non-chlorinated variants, suggesting that halogenation enhances target specificity .
- Neuroprotective Potential: The benzothiophene-substituted analogue () diverges functionally, showing neuroprotective activity rather than receptor antagonism, likely due to its extended hydrophobic side chain improving blood-brain barrier (BBB) penetration .
Physicochemical Properties
- Solubility and Lipophilicity : While this compound lacks explicit data, its structural relatives provide insights. For example, 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol (MW 154.17) has a lower molecular weight than benzhydryl analogues, suggesting better aqueous solubility .
- Synthetic Accessibility : The azetidin-3-ol core is synthetically versatile. details methods for functionalizing azetidin-3-ol derivatives, such as reactions with bromomethyl or iodopyrimidine reagents under mild conditions (e.g., 1,2-dimethoxyethane, 25°C), achieving yields >80% .
Biological Activity
3-(3-Phenylpropyl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimalarial, neuroprotective, and anticancer properties, while providing insights into its mechanism of action and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of azetidine derivatives. For instance, compounds with similar structural motifs have shown significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that certain azetidine derivatives exhibit IC50 values in the low micromolar range, indicating potent antimalarial activity. The selectivity index (SI) for these compounds suggests a favorable therapeutic window, which is crucial for clinical applications .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| N-dehydroabietylbenzamide | 0.36 | >100 |
| EBEAL | 8.2 | >121.9 |
Neuroprotective Effects
The neuroprotective properties of azetidine derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with a β-lactam core demonstrate inhibitory effects on amyloid plaque formation and promote neuronal survival in vitro. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress markers .
Anticancer Properties
Azetidine derivatives have also been investigated for their anticancer activities. For example, studies suggest that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Their ability to inhibit specific kinases involved in cancer cell proliferation has been noted, making them potential candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the phenylpropyl group and variations in the azetidine ring can significantly alter potency and selectivity. For instance, substituents on the phenyl ring have been shown to enhance lipophilicity and improve metabolic stability, which are critical factors for bioavailability .
Case Studies
- Antimalarial Efficacy : A study demonstrated that azetidine derivatives exhibited strong antimalarial activity with minimal cytotoxic effects on mammalian cells. The findings suggest that structural modifications can lead to enhanced efficacy against resistant strains of P. falciparum.
- Neuroprotection : In a model of Alzheimer's disease, an azetidine derivative was found to significantly reduce amyloid-beta levels and improve cognitive function in animal models, indicating its potential as a therapeutic agent .
Q & A
What are the common synthetic routes for preparing 3-(3-Phenylpropyl)azetidin-3-ol and its derivatives?
Classification: Basic
Answer:
The synthesis typically involves functionalizing the azetidine ring with a 3-phenylpropyl group via substitution or coupling reactions. For example, microwave-assisted synthesis has been employed to optimize reaction efficiency, with conditions such as 165°C and 12.2 bar pressure yielding high-purity derivatives . Stepwise protocols, such as those described in FXR modulator synthesis, involve introducing substituents to the azetidine core through nucleophilic displacement or palladium-catalyzed cross-coupling reactions . Key intermediates like azetidin-3-ol hydrochloride (CAS 18621-18-6) are often used as starting materials .
How can microwave-assisted synthesis be optimized for creating this compound derivatives?
Classification: Advanced
Answer:
Microwave synthesis optimization requires precise control of parameters:
- Temperature: 165°C maximizes reaction rates while minimizing decomposition .
- Pressure: 12.2 bar ensures solvent stability and reagent solubility .
- Reaction Time: 45 minutes achieves maximum product concentration, as shown in triazole derivative synthesis .
- Catalyst Selection: Ligand-modified palladium nanoparticles enhance selectivity in hydrogenation steps, as demonstrated in acetylenic compound studies .
What analytical techniques are critical for characterizing the structural integrity of this compound?
Classification: Basic
Answer:
- 1H NMR and CHNS Analysis: Confirms molecular structure and elemental composition .
- Chromatographic Mass Spectrometry (CMS): Validates molecular weight (e.g., m/z 330.1 for triazole derivatives) .
- ATR-IR Spectroscopy: Identifies functional groups like hydroxyl and phenylpropyl moieties .
- X-ray Crystallography: Resolves stereochemical ambiguities, as applied to related urea derivatives .
How do structural modifications on the azetidine ring influence the biological activity of this compound analogs?
Classification: Advanced
Answer:
Substituents on the azetidine ring significantly alter bioactivity:
- Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability, as seen in 3-(3,3,3-Trifluoropropyl)azetidin-3-ol .
- Hydrophobic Side Chains (e.g., benzothiophene): Improve blood-brain barrier penetration, critical for neuroprotective agents like T-817MA .
- Amino or Urea Additions: Modulate enzyme inhibition, exemplified by aminopeptidase N inhibitors derived from phenylpropylurea scaffolds .
What in vitro and in vivo models are suitable for assessing the neuroprotective potential of this compound derivatives?
Classification: Advanced
Answer:
- In Vitro Models:
- Primary neuronal cultures exposed to neurotoxins (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to measure cell viability and mitochondrial dynamics .
- Glutamate-induced excitotoxicity assays in hippocampal slices .
- In Vivo Models:
- Murine models of Parkinson’s disease, evaluating motor function recovery and dopaminergic neuron preservation .
- Behavioral tests (e.g., Morris water maze) for cognitive impairment studies .
What strategies are recommended for resolving data contradictions in the physicochemical properties of this compound?
Classification: Advanced
Answer:
- Comparative Analysis: Cross-reference experimental data (e.g., observed boiling point 170.7°C ) with computational predictions (e.g., ACD/Labs Percepta ).
- Multi-Technique Validation: Combine DSC for melting point analysis, HPLC for purity assessment, and Karl Fischer titration for water content .
- Replicate Studies: Address variability in storage conditions (e.g., 2–8°C, light-sensitive ) by repeating experiments under controlled environments.
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific therapeutic targets?
Classification: Advanced
Answer:
- Pharmacophore Mapping: Identify critical motifs (e.g., azetidine hydroxyl group for hydrogen bonding) using molecular docking against targets like Sirt1 or FXR .
- Bioisosteric Replacement: Substitute phenylpropyl with heterocycles (e.g., thiophene) to enhance solubility without losing affinity, as shown in triazole analogs .
- Metabolic Profiling: Use microsomal assays to correlate substituent lipophilicity (e.g., logP) with hepatic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
